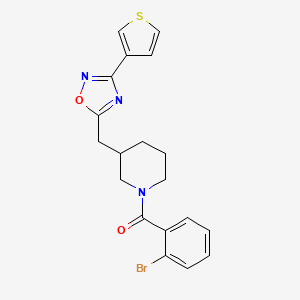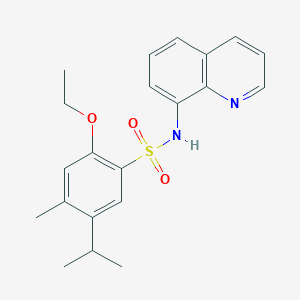![molecular formula C27H23N5O B2448923 N-(3-(3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)-3,3-difenilpropanamida CAS No. 891120-54-0](/img/structure/B2448923.png)
N-(3-(3-metil-[1,2,4]triazolo[4,3-b]piridazin-6-il)fenil)-3,3-difenilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C27H23N5O and its molecular weight is 433.515. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Las investigaciones indican que los derivados de este compuesto presentan propiedades anticancerígenas prometedoras. Pueden interferir con el crecimiento, la proliferación y la metástasis de las células cancerosas . Se necesitan más estudios para explorar los mecanismos específicos y las posibles aplicaciones clínicas.
- El compuesto y sus derivados han mostrado actividad antimicrobiana contra diversos patógenos. Estos incluyen bacterias, hongos y virus. Los investigadores están investigando su potencial como nuevos agentes antimicrobianos .
- Algunos derivados demuestran efectos analgésicos (alivio del dolor) y antiinflamatorios. Estas propiedades los convierten en candidatos interesantes para el manejo del dolor y las afecciones relacionadas con la inflamación .
- La actividad antioxidante del compuesto podría proteger las células del estrés oxidativo y el daño. Los antioxidantes desempeñan un papel crucial en el mantenimiento de la salud general y la prevención de enfermedades .
- Los derivados actúan como inhibidores enzimáticos, incluidos inhibidores de la anhidrasa carbónica, inhibidores de la colinesterasa, inhibidores de la fosfatasa alcalina, actividad antilipasa e inhibidores de la aromatasa. Estas enzimas están involucradas en varios procesos fisiológicos, y la inhibición puede tener implicaciones terapéuticas .
- Algunos derivados presentan actividad antituberculosa. La tuberculosis sigue siendo un desafío para la salud mundial, y se necesitan nuevos agentes para combatir las cepas resistentes a los medicamentos .
Actividad Anticamcerígena
Efectos Antimicrobianos
Propiedades Analgésicas y Antiinflamatorias
Potencial Antioxidante
Inhibición Enzimática
Agentes Antituberculosos
En resumen, el andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina, representado por este compuesto, es prometedor en el diseño, descubrimiento y desarrollo de fármacos. Los investigadores continúan explorando su relación estructura-actividad y llevando a cabo estudios farmacocinéticos in silico y de modelado molecular. Estos esfuerzos tienen como objetivo crear nuevos fármacos orientados a objetivos para enfermedades multifuncionales . Si necesita más detalles o tiene alguna pregunta adicional, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
Given its potential pharmacological activities, it can be inferred that the compound may affect a variety of biochemical pathways associated with its targets, leading to downstream effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol , which may influence its absorption and distribution
Result of Action
Based on its potential pharmacological activities, it can be inferred that the compound may exert a variety of effects at the molecular and cellular level, potentially leading to anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Action Environment
It is known that the compound has a melting point of 200°c , which may influence its stability under different environmental conditions
Análisis Bioquímico
Biochemical Properties
The compound N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide interacts with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
It is known that triazole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c1-19-29-30-26-16-15-25(31-32(19)26)22-13-8-14-23(17-22)28-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,24H,18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTCSGQNTQVFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)

![2-Chloro-N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]propanamide](/img/structure/B2448846.png)
![6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2448847.png)



![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2448851.png)
![1-Chloro-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2448853.png)
![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2448859.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2448861.png)

